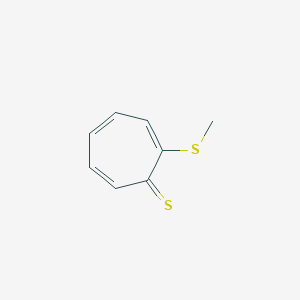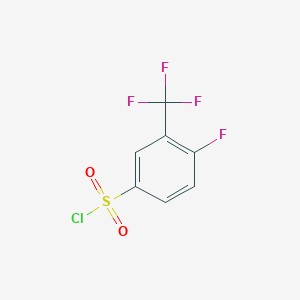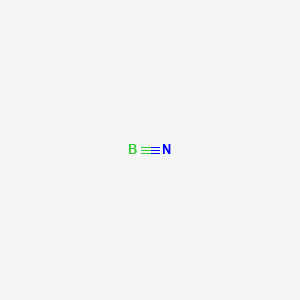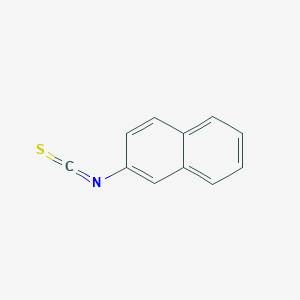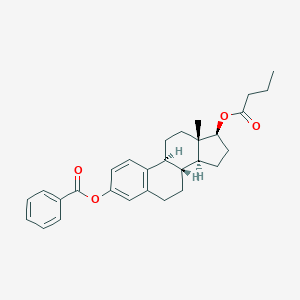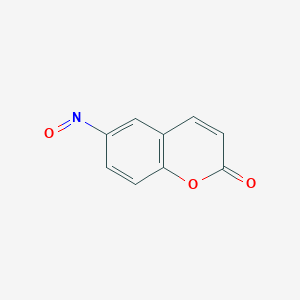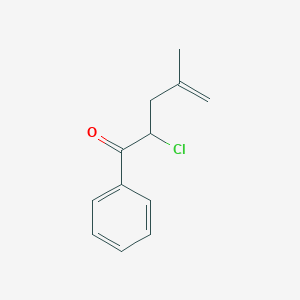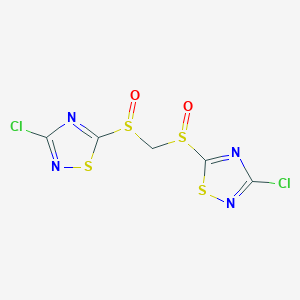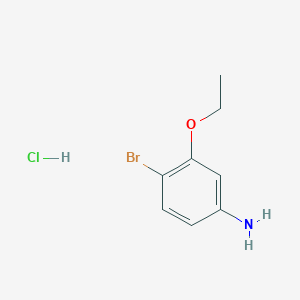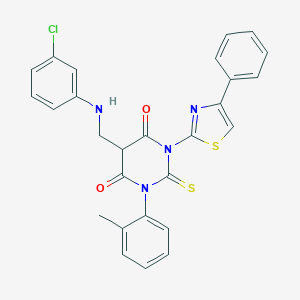
3,3-dimethyl-1-propan-2-yldiaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-1-propan-2-yldiaziridine is a chemical compound with the molecular formula C6H14N2. It is a member of the diaziridine family, which are three-membered heterocycles containing two nitrogen atoms. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 3,3-dimethyl-1-propan-2-yldiaziridine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable hydrazine derivatives. Industrial production methods often involve the use of advanced techniques to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired application .
Chemical Reactions Analysis
3,3-dimethyl-1-propan-2-yldiaziridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to yield simpler amine derivatives.
Substitution: The nitrogen atoms in the diaziridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-dimethyl-1-propan-2-yldiaziridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and neurotropic properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1-propan-2-yldiaziridine involves its reactivity due to the strained three-membered ring structure. The nitrogen atoms in the ring can interact with various molecular targets, leading to different chemical transformations. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
3,3-dimethyl-1-propan-2-yldiaziridine can be compared with other diaziridines and aziridines. Similar compounds include:
Aziridine: A three-membered ring with one nitrogen atom, known for its use in polymer chemistry.
Azetidine: A four-membered ring with one nitrogen atom, also used in the synthesis of polymers and other materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
137675-05-9 |
|---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
3,3-dimethyl-1-propan-2-yldiaziridine |
InChI |
InChI=1S/C6H14N2/c1-5(2)8-6(3,4)7-8/h5,7H,1-4H3 |
InChI Key |
XSBNZKOMEUOPFQ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(N1)(C)C |
Canonical SMILES |
CC(C)N1C(N1)(C)C |
Key on ui other cas no. |
17119-93-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



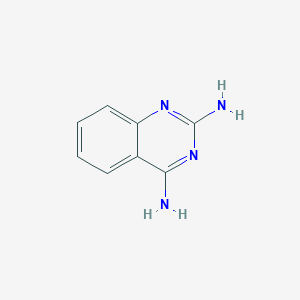
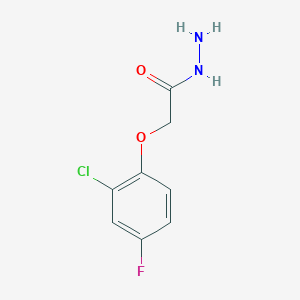
![(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene](/img/structure/B158784.png)
